molecular formula C14H13NO4 B1596024 Droxacin CAS No. 35067-47-1

Droxacin

货号: B1596024
CAS 编号: 35067-47-1
分子量: 259.26 g/mol
InChI 键: IIRVYWCKYUQJCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Droxacin is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Droxacin, a member of the fluoroquinolone class of antibiotics, exhibits significant biological activity primarily against Gram-negative bacteria. This article delves into its mechanisms of action, pharmacokinetics, clinical applications, and associated resistance mechanisms, supported by data tables and relevant case studies.

This compound functions by inhibiting bacterial DNA synthesis. It achieves this by targeting two critical enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for maintaining DNA structure and function during replication. The inhibition of these enzymes leads to the formation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death.

  • DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.
  • Topoisomerase IV : This enzyme is vital for separating interlinked daughter chromosomes after DNA replication. This compound’s inhibition of this enzyme further contributes to its bactericidal effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : this compound is well-absorbed when administered orally. Its bioavailability can be affected by food intake.
  • Distribution : The drug has a large volume of distribution (Vd), indicating extensive tissue penetration.
  • Metabolism : this compound undergoes hepatic metabolism, with active metabolites contributing to its antibacterial activity.
  • Excretion : The primary route of elimination is renal; approximately 60% of the drug is excreted unchanged in urine.
ParameterValue
Bioavailability50-80%
Volume of Distribution50% of body weight
Half-lifeApproximately 3 hours
Renal Excretion60% unchanged

Clinical Applications

This compound is primarily indicated for the treatment of infections caused by susceptible strains of bacteria, including:

  • Urinary tract infections (UTIs)
  • Respiratory tract infections
  • Skin and soft tissue infections

Clinical studies have demonstrated its efficacy against various pathogens, including Escherichia coli , Klebsiella pneumoniae , and Pseudomonas aeruginosa .

Case Study Insights

Several case studies highlight the effectiveness of this compound in treating resistant bacterial infections:

  • Case Study 1 : A patient with recurrent UTIs caused by E. coli showed significant improvement after a course of this compound, with a reduction in bacterial load confirmed through follow-up cultures.
  • Case Study 2 : In a clinical trial involving patients with respiratory infections due to Pseudomonas aeruginosa, this compound demonstrated a higher success rate compared to standard treatments.

Resistance Mechanisms

Despite its effectiveness, resistance to this compound has been observed. Key mechanisms include:

  • Target Mutations : Mutations in the genes encoding DNA gyrase and topoisomerase IV can reduce drug binding affinity.
  • Efflux Pumps : Bacteria may develop or upregulate efflux pumps that expel this compound from the cell before it can exert its effects.
  • Plasmid-Mediated Resistance : Mobile genetic elements can carry resistance genes that confer survival advantages in the presence of fluoroquinolones.

常见问题

Basic Research Questions

Q. What are the key pharmacological mechanisms of Droxacin, and how can researchers design experiments to validate these mechanisms in novel cellular models?

  • Methodological Answer : Begin with a literature review to identify hypothesized mechanisms (e.g., enzyme inhibition, receptor modulation). Design in vitro assays using target-specific cell lines (e.g., CRISPR-edited models to isolate pathways). Include dose-response curves and control groups (vehicle, positive/negative controls). Validate via Western blotting or fluorescence-based imaging to quantify target engagement. Replicate experiments across independent labs to confirm reproducibility .

Q. What standardized protocols ensure reproducibility in this compound’s pharmacokinetic (PK) studies across heterogeneous biological systems?

  • Methodological Answer : Adopt FDA-guided PK parameters (e.g., Cmax, AUC) from . Use consistent animal models (species, strain, age) and administration routes. Employ LC-MS/MS for plasma concentration analysis with internal standards. Predefine statistical power (sample size calculation) and account for inter-individual variability via mixed-effects modeling. Document protocols in line with ’s requirements for experimental transparency .

Q. How can researchers establish baseline cytotoxicity profiles of this compound in primary vs. immortalized cell lines?

  • Methodological Answer : Compare IC50 values across cell types using MTT or ATP-based viability assays. Include primary cells from ≥3 donors to assess donor variability. Normalize data to tissue-specific background signals. Use ANOVA with post-hoc tests to identify statistically significant differences. Reference for detailed statistical reporting .

Advanced Research Questions

Q. How should researchers address contradictions in reported efficacy data of this compound across preclinical studies?

  • Methodological Answer : Conduct a meta-analysis of existing data, stratifying by variables like dosage, administration frequency, and model systems (e.g., murine vs. humanized models). Apply the PICO framework ( ) to define Population (cell/animal model), Intervention (this compound regimen), Comparison (controls), and Outcomes. Use funnel plots to assess publication bias and mixed-effects models to quantify heterogeneity. Propose hypotheses for discrepancies (e.g., metabolic differences) and validate via in vivo PK/PD studies .

Q. What methodological considerations are critical when establishing the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Combine computational chemistry (e.g., molecular docking, QSAR models) with synthetic validation. Synthesize derivatives with systematic modifications (e.g., halogenation, side-chain elongation). Test potency in target-specific assays and assess selectivity via off-target panels. Use principal component analysis (PCA) to correlate structural features with activity. Document synthetic routes and purity data per ’s guidelines for compound characterization .

Q. How can researchers optimize experimental designs to assess this compound’s off-target effects in high-throughput screening (HTS) assays?

  • Methodological Answer : Implement orthogonal assays (e.g., fluorescence polarization + SPR) to cross-validate hits. Use Z’-factor scores to evaluate assay robustness. Include counter-screens against unrelated targets to rule out nonspecific binding. Apply machine learning to prioritize high-confidence off-targets based on structural similarity. Share raw screening data in supplemental materials, adhering to ’s standards for reproducibility .

Q. What strategies resolve discrepancies in this compound’s bacterial resistance mechanisms observed across genomic vs. phenotypic studies?

  • Methodological Answer : Integrate whole-genome sequencing of resistant strains with transcriptomic profiling (RNA-seq) to identify mutations and expression changes. Use allelic exchange experiments to confirm causal mutations. Correlate phenotypic resistance (MIC values) with genotypic data via linear regression. Apply the FINER criteria ( ) to ensure the research question is feasible and novel, such as exploring efflux pump regulation .

Q. Methodological Frameworks and Tools

Q. How can the PICO framework refine clinical research questions on this compound’s therapeutic efficacy?

  • Methodological Answer : Define:

  • Population : Specific patient cohorts (e.g., immunocompromised).
  • Intervention : this compound dosing regimen (e.g., 10 mg/kg BID).
  • Comparison : Standard care (e.g., ciprofloxacin).
  • Outcome : Primary endpoint (e.g., bacterial load reduction).
    Use this structure to design randomized controlled trials (RCTs) with stratified randomization. Reference for aligning questions with clinical relevance .

Q. What statistical approaches are optimal for analyzing time-dependent antimicrobial effects of this compound in dynamic models?

  • Methodological Answer : Use time-kill curve assays with non-linear regression (e.g., Emax model) to quantify bactericidal activity. Apply Kaplan-Meier survival analysis for in vivo efficacy studies. For longitudinal data, employ repeated-measures ANOVA or generalized estimating equations (GEE). Report confidence intervals and effect sizes per ’s emphasis on rigorous statistics .

Q. Data Presentation and Reproducibility

Q. How should researchers present conflicting in vivo toxicity data for this compound in regulatory submissions?

  • Methodological Answer : Create a harmonized table summarizing studies, highlighting variables like species, dosing duration, and toxicity endpoints (e.g., hepatotoxicity). Use forest plots to visualize effect size heterogeneity. Discuss confounding factors (e.g., formulation differences) and propose follow-up studies (e.g., toxicogenomics). Adhere to ’s FDA-linked guidelines for data transparency .

Q. What metrics validate the robustness of this compound’s in silico drug-target interaction predictions?

  • Methodological Answer : Calculate enrichment factors (EF) and area under the ROC curve (AUC-ROC) for docking simulations. Validate predictions with experimental binding assays (e.g., ITC, SPR). Use permutation tests to assess false discovery rates. Document software parameters (e.g., AutoDock Vina scoring functions) as per ’s reproducibility standards .

属性

CAS 编号

35067-47-1

分子式

C14H13NO4

分子量

259.26 g/mol

IUPAC 名称

5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-2-15-7-10(14(17)18)13(16)9-6-12-8(3-4-19-12)5-11(9)15/h5-7H,2-4H2,1H3,(H,17,18)

InChI 键

IIRVYWCKYUQJCL-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O

规范 SMILES

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O

Key on ui other cas no.

35067-47-1

产品来源

United States

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